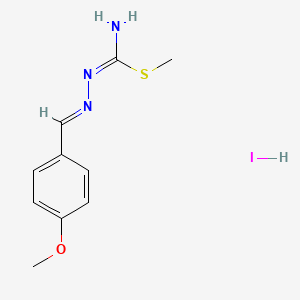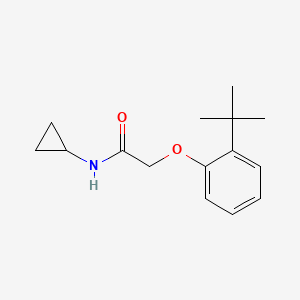
methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide, also known as MMB, is a chemical compound that has been widely used in scientific research due to its unique properties. MMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mécanisme D'action
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In autoimmune diseases, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to regulate the activity of immune cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its specificity for PTPs, which allows for targeted inhibition of these enzymes. However, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide can also have off-target effects on other enzymes, which can complicate data interpretation. Additionally, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several areas of future research that could be explored with methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide. One direction could be to investigate its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction could be to study its effects on other signaling pathways, such as those involved in metabolism and neurobiology. Additionally, further optimization of the synthesis method could lead to more efficient and cost-effective production of methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide.
Méthodes De Synthèse
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of methyl iodide. The reaction yields methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been extensively studied in the field of cancer research due to its ability to inhibit PTPs. PTPs are known to be overexpressed in many types of cancer, and their inhibition has been shown to have anti-cancer effects. methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has also been studied in the context of autoimmune diseases, as PTPs are involved in the regulation of the immune system.
Propriétés
IUPAC Name |
methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.HI/c1-14-9-5-3-8(4-6-9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQPTXHSCYYGU-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C(N)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C(/N)\SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)